molecular formula C9H8BrClO4 B14336952 Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester CAS No. 105427-88-1

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester

Cat. No.: B14336952
CAS No.: 105427-88-1
M. Wt: 295.51 g/mol
InChI Key: OVHASDDXJMVVJF-UHFFFAOYSA-N
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Description

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester typically involves multiple steps. One common method starts with the bromination and chlorination of a benzoic acid derivative, followed by esterification. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and cost-effectiveness. This can include the use of continuous flow reactors and advanced purification techniques to handle the complex mixture of reactants and products .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can introduce new functional groups into the aromatic ring .

Scientific Research Applications

Benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester exerts its effects involves interactions with various molecular targets. These can include enzymes and receptors, where the compound can act as an inhibitor or activator. The pathways involved often depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of benzoic acid, 3-bromo-5-chloro-2,4-dihydroxy-6-methyl-, methyl ester lies in its combination of substituents, which can confer unique chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

105427-88-1

Molecular Formula

C9H8BrClO4

Molecular Weight

295.51 g/mol

IUPAC Name

methyl 3-bromo-5-chloro-2,4-dihydroxy-6-methylbenzoate

InChI

InChI=1S/C9H8BrClO4/c1-3-4(9(14)15-2)7(12)5(10)8(13)6(3)11/h12-13H,1-2H3

InChI Key

OVHASDDXJMVVJF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1Cl)O)Br)O)C(=O)OC

Origin of Product

United States

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